molecular formula C24H34O4 B1668032 Bufalin CAS No. 465-21-4

Bufalin

カタログ番号: B1668032
CAS番号: 465-21-4
分子量: 386.5 g/mol
InChIキー: QEEBRPGZBVVINN-ZVSUOYQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

465-21-4

分子式

C24H34O4

分子量

386.5 g/mol

IUPAC名

5-[(10S,13R,14R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16?,17?,18?,19?,20?,22-,23+,24+/m0/s1

InChIキー

QEEBRPGZBVVINN-ZVSUOYQDSA-N

SMILES

O=C1C=CC([C@H]2CC[C@]3(O)[C@]4([H])CC[C@]5([H])C[C@@H](O)CC[C@]5(C)[C@@]4([H])CC[C@]23C)=CO1

異性体SMILES

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]3(CCC4C5=COC(=O)C=C5)O)C)O

正規SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O

外観

Solid powder

他のCAS番号

465-20-3

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ufalin
bufalin, (3alpha,5beta)-isome

製品の起源

United States

説明

Historical Context in Natural Product-Based Biomedical Research

The journey of bufalin research is deeply intertwined with the history of natural product-based medicine, particularly Traditional Chinese Medicine (TCM). For centuries, the dried venom of toads from the Bufo genus, known as "Chan Su," has been utilized in China for its therapeutic properties, including the treatment of heart ailments, inflammation, and cancer. frontiersin.orgnih.gov It is from this traditional remedy that this compound was eventually isolated as one of its major bioactive constituents.

The formal scientific investigation into the components of toad venom began to take shape in the late 19th and early 20th centuries. While the related compound bufotenine (B1668041) was isolated in 1893, the specific isolation and structural elucidation of this compound followed as analytical techniques advanced. These early studies marked a critical transition from the ethnomedical use of a crude natural product to the identification and characterization of its individual chemical entities, paving the way for modern pharmacological research.

Significance as a Cardiotonic Steroid in Preclinical Investigations

This compound is classified as a bufadienolide, a type of cardiotonic steroid characterized by a six-membered lactone ring. Its primary and most well-characterized mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in animal cells. cornell.edunih.gov This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects observed with this compound and other cardiac glycosides.

Beyond its cardiotonic properties, preclinical research has extensively documented the potent anticancer activities of this compound across a wide range of cancer types. Numerous in vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and trigger cell cycle arrest. nih.govmdpi.com

Table 1: Preclinical Anticancer Activity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line(s) Observed Effects Reference(s)
Glioblastoma U-87, U-373, U251 Induction of apoptosis and necroptosis, cell cycle arrest at G2/M phase. frontiersin.org
Breast Cancer MCF-7, MDA-MB-231 Induction of apoptosis, inhibition of proliferation. frontiersin.org
Hepatocellular Carcinoma HepG2, SK-Hep1 Inhibition of proliferation, induction of apoptosis and autophagy. frontiersin.orgnih.gov
Pancreatic Cancer MiaPaCa2/GEM Inhibition of tumor weight and metastasis. frontiersin.org
Lung Cancer NCI-H292, A549 Sensitization to other chemotherapies. frontiersin.org
Colorectal Cancer HCT116, LoVo Reversal of cisplatin (B142131) resistance by inhibiting cancer stemness. nih.gov

The anticancer mechanisms of this compound are multifaceted. Its interaction with Na+/K+-ATPase is believed to trigger various downstream signaling pathways that contribute to its antitumor effects. For instance, in hepatocellular carcinoma cells, this compound-induced inhibition of Na+/K+-ATPase α3 has been shown to increase the phosphorylation of Akt and ERK1/2 while inhibiting FoxO3a. nih.gov In glioblastoma cells, this compound promotes the degradation of the Na+/K+-ATPase α1 subunit. cornell.edu Furthermore, this compound has been identified as a potent inhibitor of the steroid receptor coactivators SRC-3 and SRC-1, which are often overexpressed in cancer and are linked to tumor growth and metastasis. elsevierpure.com

Contemporary Research Landscape and Emerging Directions

The current research on this compound is dynamic, with scientists exploring novel applications and strategies to harness its therapeutic potential while mitigating its inherent toxicity. A significant area of focus is overcoming drug resistance in cancer. Preclinical studies have shown that this compound can re-sensitize drug-resistant cancer cells to conventional chemotherapies. frontiersin.orgcornell.edunih.gov For example, it can reverse cisplatin resistance in colorectal cancer by inhibiting the "stemness" of cancer cells. nih.gov

Another burgeoning area of research is the immunomodulatory effects of this compound. Recent studies have indicated that this compound can influence the tumor microenvironment. For instance, it has been shown to drive the polarization of tumor-infiltrating macrophages towards an anti-tumor M1 phenotype in hepatocellular carcinoma, thereby stimulating an anti-cancer immune response. nih.gov This suggests a potential role for this compound in combination with immunotherapies.

To address the challenges associated with this compound's toxicity and poor solubility, contemporary research is also focused on the development of novel drug delivery systems and synthetic derivatives.

Drug Delivery Systems: Nanoparticle-based delivery systems, such as PEGylated liposomes and albumin nanoparticles, are being investigated to improve the pharmacokinetic profile of this compound, enhance its tumor-targeting capabilities, and reduce systemic toxicity. frontiersin.orgnih.govresearchgate.net

Synthetic Derivatives: medicinal chemists are actively synthesizing and evaluating novel this compound derivatives with the aim of creating compounds that retain or enhance the anticancer activity while exhibiting reduced cardiotoxicity. mdpi.comnih.govresearchgate.netnih.gov For example, certain nitrogen-containing ester and carbamate (B1207046) derivatives of this compound have shown potent antiproliferative activity against various tumor cell lines. nih.gov

While a phase II clinical trial for pancreatic cancer was initiated in China, the results have not been widely disseminated, and further clinical evaluation is necessary to translate the promising preclinical findings into therapeutic applications. frontiersin.org

Table 2: Emerging Research Directions for this compound

Research Direction Focus Potential Application Reference(s)
Overcoming Drug Resistance Re-sensitizing cancer cells to conventional chemotherapy and targeted therapies. Combination therapy for refractory cancers. frontiersin.orgcornell.edunih.govnih.gov
Immunomodulation Modulating the tumor microenvironment, such as macrophage polarization. Combination with immunotherapy to enhance anti-tumor immune responses. nih.govnih.gov
Novel Drug Delivery Development of nanoparticle formulations (e.g., liposomes, albumin-based). Improved bioavailability, enhanced tumor targeting, and reduced systemic toxicity. frontiersin.orgnih.govresearchgate.net

| Derivative Synthesis | Creation of new this compound analogs with improved therapeutic indices. | Development of safer and more effective anticancer agents. | mdpi.comnih.govresearchgate.netnih.gov |

Preclinical Pharmacological Activities of Bufalin

Antiproliferative Effects in Malignant Cell Lines

Bufalin has been shown to inhibit the growth and proliferation of numerous cancer cell types in a dose- and time-dependent manner. nih.govnih.govmednexus.orgoncotarget.comamegroups.org This effect has been observed in cell lines derived from various cancers, including glioma, liver cancer, breast cancer, pancreatic cancer, non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), ovarian cancer, head and neck cancer, and tongue cancer. spandidos-publications.comnih.govnih.govmednexus.orgoncotarget.comfrontiersin.orgmdpi.comspandidos-publications.com

Inhibition of Cellular Proliferation

This compound's ability to suppress cellular proliferation has been quantified through various assays, such as MTT, CCK-8, and colony formation assays. nih.govnih.govmednexus.orgoncotarget.comfrontiersin.orgspandidos-publications.com For instance, this compound significantly inhibited the proliferation of human glioma U-87 and U-373 cells with an IC₅₀ value of approximately 1 μM after 24 hours of treatment. frontiersin.org In NSCLC cell lines A549 and H460, this compound reduced cell viability in a time- and dose-dependent manner, with IC₅₀ values after 24 hours of 28.16 nM and 38.70 nM, respectively. nih.gov Studies in renal cell carcinoma ACHN cells showed IC₅₀ values of 29.41 nM at 24 hours and 10.49 nM at 48 hours. spandidos-publications.com In ovarian cancer SK-OV-3 cells, the IC₅₀ values were 211.80 nM at 24 hours and 74.13 nM at 48 hours. mednexus.org Colony formation assays further support these findings, demonstrating a marked reduction in the number and size of colonies in this compound-treated cells. nih.govspandidos-publications.comresearchgate.net

Here is a table summarizing some reported IC₅₀ values of this compound in various cancer cell lines:

Cell LineCancer TypeAssayTreatment TimeIC₅₀ ValueCitation
U-87, U-373GliomaMTT24 h~1 μM frontiersin.org
A549Non-Small Cell Lung CancerCCK-824 h28.16 nM nih.gov
H460Non-Small Cell Lung CancerCCK-824 h38.70 nM nih.gov
ACHNRenal Cell CarcinomaCCK-824 h29.41 nM spandidos-publications.com
ACHNRenal Cell CarcinomaCCK-848 h10.49 nM spandidos-publications.com
SK-OV-3Ovarian CancerMTT24 h211.80 nM mednexus.org
SK-OV-3Ovarian CancerMTT48 h74.13 nM mednexus.org
MDA-MB-231Triple-Negative Breast CancerMTT48 h304 nM frontiersin.org
MDA-MB-231/ADRAdriamycin-Resistant TNBCMTT48 h320 nM frontiersin.org
MDA-MB-231/DOCDocetaxel-Resistant TNBCMTT48 h282 nM frontiersin.org
SMMC-7721, MHCC97Liver Cancer-Dose/Time Dep.- frontiersin.org
SK-Hep1, HepG2Liver Cancer-Dose Dep.- frontiersin.org
Sw1990, BxPc3Pancreatic Cancer-Dose Dep.- frontiersin.org
PANC-1, CFPAC-1Pancreatic Cancer-Time/Dose Dep.- nih.gov
U87, U251, LN229, A172, U118GliomaMTT-50-120 nM frontiersin.org
SCC-4Tongue Cancer-48 h300 nM spandidos-publications.com
ECA109Esophageal Squamous Cell CarcinomaCCK-8-- amegroups.org

Cell Cycle Perturbation

A prominent effect of this compound on the cell cycle is the induction of arrest at the G2/M phase. spandidos-publications.comnih.govoncotarget.commdpi.comspandidos-publications.comresearchgate.netspandidos-publications.com This has been observed in various cancer cell lines, including pancreatic cancer (PANC-1 and CFPAC-1), renal cell carcinoma (ACHN), cervical cancer (Siha and Hela), tongue cancer (SCC-4), and hepatoma cells (Huh7, Hep3B, and HA22T). spandidos-publications.comnih.govoncotarget.comspandidos-publications.comspandidos-publications.com For instance, in ACHN cells, treatment with increasing concentrations of this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase. spandidos-publications.com this compound's induction of G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins, such as the upregulation of p21waf/cip1 and the downregulation of cyclin B1 and CDK1. oncotarget.comspandidos-publications.com While G2/M arrest is commonly reported, some studies have also indicated G0/G1 arrest in certain cell types, such as endometriotic stromal cells. oup.com

Cellular Death Modalities Induced by this compound

This compound is known to induce cell death in malignant cells through various mechanisms, with apoptosis being a primary mode of action. spandidos-publications.comspandidos-publications.commdpi.comnih.govfrontiersin.orgrsc.orgresearchgate.net Other cell death modalities, such as necroptosis and autophagy, have also been implicated depending on the cell type and context. frontiersin.orgrsc.org

Apoptosis Induction

This compound effectively triggers apoptosis in a wide array of cancer cell lines. spandidos-publications.comspandidos-publications.commdpi.comnih.govrsc.orgresearchgate.netnih.gov This programmed cell death is characterized by a series of biochemical and morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Studies have confirmed this compound-induced apoptosis through methods like Annexin V-PI staining, DAPI staining, and DNA gel electrophoresis. mdpi.comnih.govmdpi.com

A major pathway through which this compound induces apoptosis is the intrinsic, or mitochondria-mediated, pathway. spandidos-publications.comfrontiersin.orgmdpi.comresearchgate.netnih.govmdpi.comnih.gov This pathway is initiated by intracellular signals that converge on the mitochondria, leading to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. researchgate.netnih.govmdpi.com

Key events in this compound-induced intrinsic apoptosis include:

Modulation of Bcl-2 Family Proteins: this compound often leads to an increase in the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). spandidos-publications.comnih.govoup.comresearchgate.netnih.govmdpi.com This imbalance promotes mitochondrial outer membrane permeabilization. researchgate.net

Mitochondrial Membrane Potential Collapse: this compound treatment can cause a reduction in mitochondrial membrane potential (ΔΨm), a critical step in initiating the intrinsic pathway. spandidos-publications.comresearchgate.netmdpi.com

Release of Cytochrome c: The disruption of mitochondrial membrane integrity facilitates the release of cytochrome c from the intermembrane space into the cytosol. frontiersin.orgresearchgate.netmdpi.com

Caspase Activation: Cytosolic cytochrome c binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which leads to the activation of caspase-9. nih.govoup.comresearchgate.net Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis. nih.govresearchgate.netmdpi.com this compound has been shown to activate caspase-3 and caspase-9 in various cancer cell lines. nih.govresearchgate.netmdpi.com

Extrinsic (Death Receptor-Mediated) Apoptosis Pathway Modulation

The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as TNF-related apoptosis-inducing ligand (TRAIL) or Fas ligand (FasL), to their cognate death receptors (e.g., DR4, DR5, Fas) on the cell surface. This interaction leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspases, such as caspase-8 and caspase-10, subsequently triggering the executioner caspase cascade. nih.gov

Preclinical studies indicate that this compound can modulate the extrinsic apoptotic pathway. Research in human hepatocellular carcinoma (HCC) HepG2 cells has highlighted a crucial role of a Fas-mediated, caspase-10-dependent pathway in this compound-induced apoptosis. umons.ac.benih.gov In human tongue cancer SCC-4 cells, this compound treatment promoted the expression of TRAIL and its receptors, DR4 and DR5, suggesting involvement of the death receptor pathway in inducing apoptosis. spandidos-publications.com Furthermore, this compound has been shown to enhance TRAIL-induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by activating the extrinsic apoptotic pathway. This effect was associated with the promotion of clustering of DR4 and DR5 in aggregated lipid rafts on the cell membrane. researchgate.netscispace.com this compound has also been reported to upregulate the expression of FasL, Fas, DR4, DR5, and FADD (Fas-associated protein with death domain), components involved in DISC formation, in various cancer cell lines. nih.govmdpi.com

Caspase Cascade Activation

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Initiator caspases (e.g., caspase-8, -9, -10) are activated upon receiving pro-apoptotic signals, which in turn cleave and activate executioner caspases (e.g., caspase-3, -6, -7), leading to the dismantling of the cell. nih.gov

This compound has been shown to promote the expression, cleavage, and activity of caspases in various cancer types. umons.ac.be Studies have demonstrated that this compound treatment leads to the activation of caspase-3 in colorectal cancer, caspase-3 in lung cancer, and caspases-3, -8, -9, and -10 in hepatocellular carcinoma cells. umons.ac.be Specifically, in HCC HepG2 cells, this compound induced caspase-8 and caspase-10 activation, along with the cleavage of Bid and PARP (poly(ADP-ribose) polymerase), a substrate of executioner caspases. nih.gov In human oral cancer cells, this compound-induced apoptosis involved the activation of caspase-9 and caspase-3. spandidos-publications.com The activation of caspase-3 by this compound in colorectal cancer has been linked to the pro-apoptotic proteins Bax and Bak. umons.ac.be

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 inhibit apoptosis, while pro-apoptotic proteins like Bax and Bak promote it, often by regulating mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govoncotarget.comresearchgate.net

Preclinical data indicate that this compound modulates the expression of these key regulatory proteins. This compound has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins including Bcl-2 and Mcl-1 in various cancer cell lines. nih.govspandidos-publications.commdpi.comfrontiersin.orgsemanticscholar.org For instance, in HCC HepG2 cells, this compound treatment increased the Bax/Bcl-2 ratio. nih.gov In human tongue cancer SCC-4 cells, this compound increased Bax expression and reduced Bcl-2 expression. spandidos-publications.com The combination of this compound with other agents has also been shown to enhance the modulation of these proteins, such as the combination with 5-FU reducing XIAP, Bcl-2, and Mcl-1 levels while increasing Bax and Bad in HCT116 cells. mdpi.com this compound-mediated inactivation of STAT3 has also been linked to the considerable reduction of Mcl-1 levels in breast cancer cells. nih.govmdpi.com

Here is a summary of the observed effects of this compound on key apoptotic proteins:

Protein TypeProtein NameObserved Effect of this compound TreatmentRelevant Cancer Cell Lines/ModelsSource
Pro-apoptoticBaxUpregulation/IncreaseSMMC-7721, MHCC97, NPC-TW 076, HCT116, HepG2, SCC-4 nih.govspandidos-publications.commdpi.comfrontiersin.org
Pro-apoptoticBadUpregulation/IncreaseHCT116 mdpi.com
Anti-apoptoticBcl-2Downregulation/DecreaseSMMC-7721, MHCC97, NPC-TW 076, HCT116, HepG2, SCC-4 nih.govspandidos-publications.commdpi.comfrontiersin.org
Anti-apoptoticMcl-1Downregulation/DecreaseSMMC-7721, MHCC97, MCF-7, MDA-MB-231, HCT116 nih.govmdpi.comfrontiersin.org
Inhibitor of Apoptosis ProteinsXIAPDownregulation/DecreaseHCT116 mdpi.com

Autophagy Regulation

Autophagy is a catabolic process involving the degradation of cellular components through the formation of autophagosomes that fuse with lysosomes. It plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. nih.gov

Autophagy Induction and Its Functional Implications

Preclinical studies have demonstrated that this compound can induce autophagy in various cancer cell types. frontiersin.orgmdpi.comnih.govspandidos-publications.comcapes.gov.brnih.govrsc.orgresearchgate.net Evidence of this compound-induced autophagy includes the formation of acidic vesicular organelles, an increase in autophagolysosomes, and the accumulation of LC3-II, a widely used marker for autophagosome formation. nih.govcapes.gov.brnih.gov

The induction of autophagy by this compound has been associated with the activation of the AMPK (AMP-activated protein kinase) signaling pathway and the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a major repressor of autophagy. frontiersin.orgmdpi.comnih.govcapes.gov.brnih.gov Studies have shown that this compound treatment leads to increased phosphorylation of AMPK and decreased phosphorylation of mTOR and its downstream targets like p70S6K. nih.govmdpi.comnih.govcapes.gov.brnih.gov this compound-induced autophagy has also been linked to endoplasmic reticulum (ER) stress and the activation of the PERK/eIF2α/CHOP pathway. nih.govcapes.gov.brnih.gov In some contexts, this compound-induced autophagy has been reported to be associated with reactive oxygen species (ROS) generation and JNK activation. spandidos-publications.comrsc.org

The functional implications of this compound-induced autophagy appear to be context-dependent. In some studies, autophagy triggered by this compound has been observed to act as a proapoptotic mechanism, facilitating programmed cell death. mdpi.com For example, in HCC HepG2 cells, blockage of autophagy attenuated this compound-induced cell death, while induction of autophagy promoted apoptosis. mdpi.com Conversely, in glioma cells, autophagy induced by this compound through ER stress pathways might play a cytoprotective role, as its blockage increased the ratio of apoptosis. nih.govcapes.gov.brnih.gov In certain hepatoma cells, this compound was found to induce cell death by autophagy instead of apoptosis, suggesting autophagy can be the primary cell death mechanism. spandidos-publications.com

Interrelationship between Autophagy and Apoptosis

The interplay between autophagy and apoptosis is complex and can influence the outcome of this compound treatment. In some cases, this compound-induced autophagy can precede and contribute to apoptosis, acting as a mechanism that promotes cell death. mdpi.comnih.govcapes.gov.brnih.gov This suggests a synergistic interaction where autophagy might create an environment conducive to the initiation or execution of apoptosis.

However, other studies indicate that autophagy can also serve as a survival mechanism in response to this compound treatment, particularly when cells experience stress like ER stress. nih.govcapes.gov.brnih.gov In these scenarios, inhibiting autophagy can enhance the apoptotic response, suggesting a protective role for autophagy against this compound's pro-apoptotic effects. nih.govcapes.gov.brnih.gov This highlights the delicate balance between these two pathways and how this compound's impact on one can influence the other, ultimately determining cell fate.

Necroptosis Induction

Necroptosis is a form of regulated necrotic cell death that is typically caspase-independent and mediated by the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of mixed lineage kinase domain-like protein (MLKL). nih.govmdpi.com

Preclinical studies suggest that this compound can induce necroptosis, particularly in situations where apoptosis is inhibited or ineffective. In human glioma U-87 and U-373 cells, this compound alone triggered apoptosis, but when combined with a caspase-8 inhibitor (zVAD-fmk), it could switch the mode of cell death to necroptosis. frontiersin.orgnih.gov This was supported by the correlative alteration of biomarkers such as RIPK1, RIPK3, and MLKL, and the formation of the necrosome complex. frontiersin.orgnih.gov

Furthermore, this compound has been shown to induce necroptosis in breast cancer cells. nih.govoup.com This caspase-independent cell death was found to be mediated by the activation of the RIP1/RIP3/PARP-1 pathway, potentially through the generation of reactive oxygen species (ROS). nih.govoup.com Inhibition of RIP1 or PARP-1, or genetic knockdown of RIP3, prevented this compound-induced necroptosis in breast cancer cells. oup.com These findings indicate that this compound can trigger necroptosis as an alternative cell death pathway, which may be particularly relevant in cancer cells resistant to apoptosis.

Cellular Senescence Induction

This compound has been shown to induce cellular senescence in preclinical models. In human LNCaP prostate cancer cells, this compound at nanomolar concentrations (20 nmol/L or higher) induced a senescence-like phenotype, characterized by increased SA-galactosidase activity. This induction was associated with increased protein abundance of p53 and p21CIP1 (CDKN1A), and G2 cell cycle arrest. nih.govresearchgate.net this compound exposure also led to the induction of several senescence-related genes, including CYR61/CCNI and CTGF/CCN2, as well as the p53 target gene CDKN1A (p21). researchgate.netresearchgate.net While higher concentrations of this compound could compromise senescence detection due to the induction of apoptosis, a concentration of 20 nmol/L was found to induce a peak SA-b-gal signal. researchgate.net The induction of senescence by this compound appears to contribute to its durable growth inhibitory effect on LNCaP cells. researchgate.net

Antimetastatic and Anti-Invasive Properties of this compound

Metastasis and invasion are critical processes in cancer progression. Preclinical studies indicate that this compound possesses significant antimetastatic and anti-invasive properties across various cancer types. spandidos-publications.comoncotarget.comumons.ac.benih.govresearchgate.netdovepress.com this compound has been shown to inhibit the migration and invasion of colorectal cancer cells, bladder carcinoma cells, hepatocellular carcinoma cells, gastric cancer cells, and head and neck cancer cells. spandidos-publications.comoncotarget.comresearchgate.netmdpi.commdpi.come-century.usmdpi.comumons.ac.beamegroups.org

This compound effectively inhibits the migratory and invasive capabilities of various cancer cell lines. In colorectal cancer cells (HCT116, DLD1, and SW40), treatment with 40 nM this compound for 48 hours significantly reduced the number of migratory and invading cells in transwell assays. mdpi.com Specifically, migratory cells were reduced by approximately 88–93% in HCT116, 90–98% in DLD1, and 65–80% in SW480 cells. mdpi.com Invading cells were reduced by 80–98% in HCT116, 90–97% in DLD1, and 78–85% in SW480 cells. mdpi.com

In T24 bladder carcinoma cells, this compound markedly inhibited cell motility and invasiveness within concentrations that were not cytotoxic. spandidos-publications.com This effect was associated with the inhibition of matrix metalloproteinase (MMP)-2 and MMP-9 activities and a decrease in their mRNA and protein expression levels. spandidos-publications.com Conversely, this compound treatment increased the mRNA and protein levels of tissue inhibitor of metalloproteinase (TIMP)-1 and TIMP-2. spandidos-publications.com

This compound also inhibited the migration and invasion of hepatocellular carcinoma cells (SK-Hep1 and BEL-7402) by inhibiting MMP-2 and MMP-9 expression and activity, and by affecting signaling pathways such as PI3K/AKT and NF-κB. researchgate.netdovepress.com In esophageal squamous cell carcinoma (ECA109) cells, this compound inhibited migration and invasion in a concentration-dependent manner. amegroups.orgresearchgate.net

Interactive Table 1: Effect of this compound on Cancer Cell Migration and Invasion

Cancer Cell LineThis compound ConcentrationEffect on MigrationEffect on InvasionReference
HCT116 (CRC)40 nMReduced by 88–93%Reduced by 80–98% mdpi.com
DLD1 (CRC)40 nMReduced by 90–98%Reduced by 90–97% mdpi.com
SW480 (CRC)40 nMReduced by 65–80%Reduced by 78–85% mdpi.com
T24 (Bladder)Non-cytotoxic rangeMarkedly inhibitedMarkedly inhibited spandidos-publications.com
SK-Hep1 (HCC)Not specifiedSignificantly reducedSignificantly reduced researchgate.net
BEL-7402 (HCC)85 ng/mLInhibitedInhibited researchgate.net
ECA109 (ESCC)Concentration-dependentInhibitedInhibited amegroups.orgresearchgate.net

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer metastasis. This compound has been shown to modulate EMT markers, promoting a more epithelial phenotype and inhibiting the mesenchymal characteristics associated with increased invasiveness. oncotarget.comumons.ac.bedovepress.commdpi.comumons.ac.benih.gov

In colorectal cancer cells, this compound treatment restored E-cadherin expression and downregulated mesenchymal markers such as N-cadherin, Slug, and ZEB1. mdpi.comresearchgate.net Aberrant expression of β-catenin, which leads to instability in the complex with E-cadherin and an increasingly invasive phenotype, was also reduced by this compound treatment. mdpi.comresearchgate.net

This compound treatment in non-small cell lung cancer (NSCLC) cells led to a dose-dependent decrease in N-cadherin, vimentin (B1176767), Snail, and Slug protein levels, while increasing E-cadherin expression. nih.gov Similar effects on E-cadherin and vimentin were observed in head and neck cancer cells treated with this compound. mdpi.comumons.ac.be In hepatocellular carcinoma, this compound inhibited EMT, which was reflected in the upregulation of E-cadherin and downregulation of N-cadherin, vimentin, and Snail. oncotarget.com this compound also suppressed TGF-β1-induced EMT in A549 cells and hepatocellular carcinoma cells. oncotarget.comdovepress.com This was linked to the inhibition of TGF-β receptor I and II. oncotarget.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated anti-angiogenic activity in preclinical settings. oncotarget.comumons.ac.benih.govdovepress.comnih.govsemanticscholar.orgresearchgate.netresearchgate.netcam.ac.uk

This compound has been shown to inhibit angiogenesis mediated by the tumor microenvironment (TME). nih.govsemanticscholar.org It can directly affect vascular endothelial cells, such as human umbilical vein endothelial cells (HUVECs), inhibiting their tube formation, adhesion, and migration induced by components of the TME like cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and tumor cells. nih.govsemanticscholar.org This anti-angiogenic effect is associated with the inhibition of STAT3 activation in HUVECs, leading to decreased expression of pro-angiogenic and migratory factors such as VEGF and PDGFA, and vascular adhesion genes like E-selectin and P-selectin. nih.gov

In hepatocellular carcinoma, this compound inhibited angiogenesis by downregulating HIF-1α expression, a key regulator of angiogenesis, through the inhibition of the PI3K/AKT/mTOR signaling pathway. oncotarget.comdovepress.comresearchgate.net

Cancer stem cells (CSCs) are a subpopulation of cancer cells thought to be responsible for tumor initiation, progression, metastasis, and drug resistance. This compound has shown the ability to reduce cancer stemness in various cancer models. umons.ac.benih.govmdpi.comjcancer.orgnih.govnih.gov

This compound significantly inhibited the sphere-forming ability of colorectal cancer cells, a functional indicator of stemness. mdpi.com It also downregulated the expression of CSC markers such as CD44, CD133, and LGR5, as well as pluripotency factors. mdpi.comresearchgate.net The anti-stemness activity of this compound in colorectal cancer has been linked to the C-Kit/Slug signaling axis. mdpi.com

In gallbladder cancer, this compound inhibited tumor sphere formation and reduced the expression of stemness-associated proteins, including Oct4, Sox2, CD133, and CD44. jcancer.org this compound also decreased the expression of other stemness markers like ALDH1, TERT, NANOG, Notch, and Bim1 in isolated CSCs from osteosarcoma primary cultures. umons.ac.be Studies in colorectal cancer have shown that this compound can reverse acquired cisplatin (B142131) resistance by inhibiting stemness and decreasing the expression of stemness markers such as CD133, CD44, OCT4, SOX2, NANOG, and the drug-resistant protein ABCG2. nih.govnih.gov This suggests this compound's potential as an adjuvant therapy to overcome drug resistance associated with CSCs. nih.govnih.gov

Interactive Table 2: Effect of this compound on Cancer Stemness Markers

Cancer TypeStemness Marker AffectedEffect of this compoundReference
Colorectal CancerCD44Downregulated mdpi.comresearchgate.netnih.gov
Colorectal CancerCD133Downregulated mdpi.comresearchgate.netnih.govnih.gov
Colorectal CancerLGR5Downregulated mdpi.comresearchgate.net
Colorectal CancerALDH activityInhibited mdpi.comresearchgate.net
Colorectal CancerNANOGDecreased nih.gov
Colorectal CancerOCT4Decreased nih.gov
Colorectal CancerSOX2Decreased nih.gov
Colorectal CancerABCG2Decreased nih.govnih.gov
Gallbladder CancerOct4Reduced jcancer.org
Gallbladder CancerSox2Reduced jcancer.org
Gallbladder CancerCD133Decreased jcancer.org
Gallbladder CancerCD44Decreased jcancer.org
OsteosarcomaALDH1Reduced umons.ac.be
OsteosarcomaTERTReduced umons.ac.be
OsteosarcomaNANOGReduced umons.ac.be
OsteosarcomaNotchReduced umons.ac.be
OsteosarcomaBim1Reduced umons.ac.be

Molecular Mechanisms and Signal Transduction Pathways Regulated by Bufalin

Modulation of Oncogenic Signaling Cascades

Bufalin exerts its anticancer effects by intervening in various signaling pathways critical for carcinogenesis and metastasis. mdpi.com Research has demonstrated its capacity to mechanistically regulate several key cascades, including the JAK/STAT, Wnt/β-Catenin, PI3K/AKT/mTOR, EGFR, MAPK/ERK, and JNK pathways. mdpi.comnih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the STAT3 protein, is a critical regulator of tumor cell proliferation, survival, and invasion. This compound has been shown to effectively inhibit this pathway. nih.govresearchgate.net In colon cancer cells, this compound-induced apoptosis is associated with the inhibition of the Jak-STAT3 signaling pathway. nih.gov It transiently activates and then leads to a significant decrease in phosphorylated STAT3 (p-STAT3). nih.gov This inactivation of STAT3 leads to the downregulation of its target genes, which are crucial for promoting carcinogenesis. nih.gov

Studies in various cancer models have confirmed these findings. For instance, a derivative of this compound, BF211, suppressed the levels of p-JAK2 and p-STAT3 in multiple myeloma cells. mdpi.comnih.gov Similarly, this compound-mediated inactivation of STAT3 has been observed in breast and colon cancer cells, leading to enhanced apoptosis. mdpi.comnih.gov In colorectal cancer, this compound can block cancer-associated fibroblast (CAF)-induced invasion and metastasis by inactivating the STAT3 pathway. nih.gov The inhibition of STAT3 by this compound and its derivatives leads to a significant reduction in tumor growth and metastatic spread in animal models. nih.gov

Table 1: Research Findings on this compound's Regulation of the JAK/STAT Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Colon Cancer SW620, HCT116 Induces apoptosis via inhibition of Jak-STAT3 pathway; blocks CAF-induced invasion by inactivating STAT3. nih.govnih.gov nih.govnih.gov
Multiple Myeloma ARP-1, CAG A this compound derivative (BF211) reduced levels of p-JAK2 and p-STAT3 and reduced tumor growth. mdpi.comnih.gov mdpi.comnih.gov

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activation is a hallmark of numerous cancers, promoting proliferation and metastasis. mdpi.comresearchgate.net this compound has been shown to effectively modulate this pathway. mdpi.comnih.gov It can interfere with the nuclear transportation of β-catenin, a key event in the activation of this pathway. mdpi.com In head and neck cancer cells, this compound reduces the activation of phosphorylated β-catenin and its translocation to the nucleus. mdpi.com

This inhibition of β-catenin activity leads to the downregulation of its downstream target genes, such as Cyclin D1 and c-Myc, which are involved in cell proliferation. mdpi.com In gastric cancer, this compound is reported to exert anti-invasion and anti-metastatic effects by downregulating the Wnt/β-catenin signaling pathway. researchgate.net Similarly, in hepatocellular carcinoma, this compound has been found to inhibit the translocation of β-catenin to the nucleus. frontiersin.org By preventing β-catenin from reaching the nucleus, this compound effectively halts the transcription of genes that drive tumor progression. mdpi.commdpi.com

Table 2: Research Findings on this compound's Modulation of the Wnt/β-Catenin Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Head and Neck Cancer FaDu, 93VU Reduces p-β-catenin activation and nuclear translocation; inhibits downstream targets like EGFR, Cyclin D1, and c-Myc. mdpi.com mdpi.com
Gastric Cancer Not specified Inhibits invasion and metastasis by down-regulating the Wnt/β-catenin pathway. researchgate.net researchgate.net
Colorectal Cancer Not specified Interferes with the nuclear transportation of β-catenin. mdpi.com mdpi.com
Hepatocellular Carcinoma HCCLM3, HepG2 Inhibits β-catenin translocation to the nucleus. frontiersin.org frontiersin.org

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling nexus that governs cell growth, proliferation, survival, and metabolism. Its hyperactivity is a common feature in many cancers. nih.gov this compound is a potent inhibitor of this pathway. mdpi.comnih.gov It effectively reduces the phosphorylation levels of key components such as AKT (p-AKT), mTOR (p-mTOR), and their downstream effector, p70S6K. mdpi.comnih.govresearchgate.net

This inactivation has been demonstrated across a range of cancer types. In renal cell carcinoma, this compound suppresses metastasis and induces cell cycle arrest by inhibiting the PI3K/Akt/mTOR pathway. nih.gov In gallbladder cancer, this compound was found to inhibit the activation of the PI3-K/AKT signaling pathway by targeting p-c-Met. nih.govjcancer.org Studies on hepatocellular carcinoma and lung cancer have also shown that this compound can reverse drug resistance and inhibit metastasis by blocking the PI3K/Akt pathway. nih.govnih.gov By shutting down this critical survival pathway, this compound hampers the growth and invasive capabilities of cancer cells. mdpi.comnih.gov

Table 3: Research Findings on this compound's Inactivation of the PI3K/AKT/mTOR Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Renal Cell Carcinoma ACHN Suppresses metastasis and induces cell cycle arrest via PI3K/Akt/mTOR inhibition; reduces p-Akt and p-mTOR. nih.gov nih.gov
Gallbladder Cancer GBC-SD Inhibits the PI3-K/AKT pathway by inhibiting p-c-Met expression. nih.govjcancer.org nih.govjcancer.org
Hepatocellular Carcinoma SMMC7721, HepG2 Inhibits invasion and metastasis by downregulating HIF-1α through the PI3K/Akt/mTOR pathway. frontiersin.orgnih.gov frontiersin.orgnih.gov
Lung Cancer H1975, PC-9, HCC827 Reverses HGF-induced resistance to EGFR-TKIs by blocking the Met/PI3K/Akt pathway. nih.gov nih.gov
Gastric Cancer MGC803 Induces autophagy through inactivation of AKT/mTOR/p70S6K cascades. mdpi.com mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, when overexpressed or mutated, drives the proliferation and survival of many types of cancer cells. nih.gov this compound has been identified as a novel agent that targets the EGFR pathway. mdpi.comresearchgate.net Molecular docking studies have confirmed that this compound can bind to the EGFR protein. nih.govresearchgate.net

In ovarian cancer cells, this compound was shown to downregulate the expression and phosphorylation of EGFR, which in turn inhibited downstream signaling through AKT and ERK. nih.govmednexus.org This action leads to the suppression of cancer cell proliferation. nih.gov While some studies show this compound reduces total EGFR protein levels, others report it only inhibits the phosphorylation of EGFR without affecting the total protein amount, suggesting cell-type-specific mechanisms. nih.gov In head and neck cancers, this compound's inhibition of the Wnt/β-catenin pathway also leads to a reduction in EGFR expression, as EGFR is a downstream target of β-catenin signaling. mdpi.com By targeting EGFR, this compound disrupts a major signaling hub for cancer cell growth and survival. nih.gov

Table 4: Research Findings on this compound's Targeting of the EGFR Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Ovarian Cancer SK-OV-3 Binds to EGFR, downregulates its expression, and inhibits phosphorylation of EGFR, AKT, and ERK. nih.govmednexus.org nih.govmednexus.org
Head and Neck Cancer FaDu, 93VU Acts on EGFR and affects downstream signaling pathways related to β-catenin. mdpi.com mdpi.com
Lung Cancer Not specified Can reverse resistance to EGFR-TKIs by targeting the Met/PI3K/Akt pathway. nih.gov nih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. bdpsjournal.org The MEK/ERK pathway is often hyperactivated in cancer. bdpsjournal.org this compound has been shown to inhibit the growth and metastatic potential of cancer cells by deactivating this pathway. doaj.org

In gastric cancer cells, this compound treatment led to a decrease in the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), resulting in G2/M cell cycle arrest and inhibition of epithelial-to-mesenchymal transition (EMT), migration, and invasion. bdpsjournal.orgdoaj.org Similarly, in gallbladder cancer, this compound inhibited the MEK/ERK pathway by downregulating the expression of p-c-Met. nih.gov However, in some contexts, such as in conjunction with TRAIL, this compound has been noted to enhance the activation of ERK, suggesting its modulatory role can be context-dependent. nih.gov Generally, though, its inhibitory effect on MAPK/ERK signaling is a key mechanism of its anti-cancer action. researchgate.net

Table 5: Research Findings on this compound's Modulation of the MAPK/ERK Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Gastric Cancer MGC-803 Inhibits proliferation, migration, and invasion via deactivation of the MEK/ERK pathway; decreases p-MEK and p-ERK. bdpsjournal.orgdoaj.org bdpsjournal.orgdoaj.org
Gallbladder Cancer GBC-SD Inhibits the MEK/ERK pathway by inhibiting p-c-Met expression. nih.gov nih.gov
Ovarian Cancer SK-OV-3 Inhibits phosphorylation of ERK as a downstream target of EGFR. nih.gov nih.gov

The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK pathway that is typically activated by cellular stress signals. Unlike the pro-survival signals often transmitted by ERK, JNK activation is frequently associated with the induction of programmed cell death (apoptosis) or autophagy. nih.govnih.gov this compound has been found to activate the JNK pathway to induce cell death in several cancer types. nih.govspandidos-publications.com

In human colon cancer cells, this compound induces autophagy-mediated cell death through the generation of reactive oxygen species (ROS) and subsequent JNK activation. nih.gov This activation of JNK was shown to increase the expression of key autophagy-related proteins like ATG5 and Beclin-1. nih.gov In pancreatic and oral cancer cells, this compound activates the JNK/p38 pathway, which in turn downregulates hTERT expression, leading to mitochondria-dependent apoptosis. frontiersin.orgnih.gov The activation of JNK, sometimes in concert with p38 MAPK, represents another significant mechanism by which this compound exerts its cytotoxic effects against cancer cells. nih.govnih.gov

Table 6: Research Findings on this compound's Activation of the JNK Pathway

Cancer Type Cell Line(s) Key Findings Reference(s)
Colon Cancer HT-29, Caco-2 Induces autophagy-mediated cell death via ROS generation and JNK activation; increases ATG5 and Beclin-1 expression. nih.gov nih.gov
Pancreatic Cancer CAPAN-2 Induces mitochondria-dependent apoptosis by downregulating hTERT via activation of the JNK/p38 pathway. frontiersin.orgnih.gov frontiersin.orgnih.gov
Oral Cancer CAL-27 Induces mitochondria-dependent apoptosis by downregulating hTERT via activation of the JNK/p38 pathway. nih.gov nih.gov
Hepatoma Huh7, Hep3B, HA22T Induces autophagy in synergy with the JNK pathway. spandidos-publications.com spandidos-publications.com

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of the NF-κB pathway. nih.govnih.govscienceopen.com Its inhibitory action is multifaceted, targeting several key components of both the canonical and non-canonical pathways. scienceopen.com

Mechanistically, this compound can prevent the activation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκBα. This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit into the nucleus. nih.govresearchgate.net In pancreatic cancer cells, this compound has been observed to inhibit the expression and activity of NF-κB, which is associated with cell cycle arrest. nih.govmdpi.com Furthermore, in certain contexts, such as modulating the tumor microenvironment, this compound can activate the NF-κB pathway in immune cells like macrophages, promoting a shift towards an anti-tumor M1 phenotype. bohrium.com

Integrin Signaling Pathway Disruption (e.g., Integrin α2/β5/FAK)

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. researchgate.netmdpi.com The signaling cascades initiated by integrins, particularly through Focal Adhesion Kinase (FAK), are crucial for tumorigenesis and metastasis. nih.govresearchgate.net

This compound has been demonstrated to disrupt the integrin signaling pathway, notably by suppressing the expression of integrin subunits α2 and β5. researchgate.netmdpi.comnih.gov This downregulation of integrins leads to the subsequent inactivation of FAK, a non-receptor tyrosine kinase that is a central node in integrin signaling. researchgate.netmdpi.commdpi.com The inhibition of FAK is characterized by a decrease in its autophosphorylation at Tyrosine 397 (Tyr397). researchgate.netmdpi.com The suppression of the integrin/FAK axis by this compound further leads to the inactivation of downstream effectors such as Akt and the activation of Glycogen Synthase Kinase 3β (GSK3β), ultimately inhibiting cell proliferation and metastasis. researchgate.netmdpi.com

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. This compound has been shown to modulate this pathway, contributing to its anticancer effects. bohrium.comnih.gov

Research indicates that this compound can influence the expression of key proteins in the Hh pathway, including Patched1 (Ptch1), Gli1, and Gli3. nih.gov By affecting the expression of these components, this compound can downregulate downstream target molecules that are critical for tumor progression, such as Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), β-catenin, and Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, this compound has been observed to upregulate the expression of E-cadherin by influencing Gli3 expression, which can inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov The combination of this compound with other Hedgehog signaling pathway inhibitors has shown a synergistic effect in reducing the malignant behavior of liver cancer cells. nih.gov

TGF-β/Smad Signaling Pathway Modulation

The Transforming Growth Factor-β (TGF-β) signaling pathway is a pleiotropic pathway that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis. In advanced cancers, TGF-β often promotes EMT, invasion, and metastasis. This compound has been found to be an effective modulator of this pathway. nih.govnih.gov

This compound suppresses TGF-β-induced EMT and migration in cancer cells. nih.gov It achieves this by downregulating the expression of TGF-β receptor I (TβRI) and TGF-β receptor II (TβRII). nih.gov This downregulation leads to the inhibition of the phosphorylation of the downstream effector proteins, Smad2 and Smad3. nih.gov The inhibition of Smad2/3 phosphorylation, in turn, prevents the upregulation of key EMT-related transcription factors such as Twist2 and ZEB2. nih.gov It is noteworthy that this compound's effect appears to be specific to the Smad-dependent signaling pathway, as Smad-independent pathways are generally not affected. nih.gov

FoxO1 Pathway Involvement

The Forkhead box O1 (FoxO1) transcription factor is a key regulator of cellular processes such as apoptosis, cell cycle arrest, and metabolism, and it often functions as a tumor suppressor. nih.gov The activity of FoxO1 is primarily regulated by the PI3K/Akt signaling pathway, where Akt-mediated phosphorylation leads to the cytoplasmic retention and inactivation of FoxO1.

While direct studies on this compound's interaction with FoxO1 are still emerging, its well-documented inhibitory effect on the PI3K/Akt pathway provides a strong basis for its indirect involvement in activating FoxO1. By inhibiting Akt, this compound can prevent the phosphorylation of FoxO1, leading to its nuclear translocation and subsequent activation of target genes that promote apoptosis and inhibit proliferation. In renal cell carcinoma, network pharmacology analysis has identified the FoxO signaling pathway as one of the significant therapeutic pathways targeted by this compound. The withdrawal of survival signals, which can be mimicked by this compound's action, leads to the dephosphorylation and nuclear accumulation of FoxO1, triggering the expression of pro-apoptotic genes.

Hippo-YAP Pathway Suppression

The Hippo signaling pathway is an evolutionarily conserved pathway that plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis. The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP). In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP, which then promotes cell proliferation and inhibits apoptosis.

This compound has been identified as a suppressor of the Hippo-YAP pathway. It promotes the phosphorylation of YAP by facilitating the binding of Large Tumor Suppressor Kinase 1/2 (LATS1/2) to YAP. Phosphorylated YAP is retained in the cytoplasm, where it can bind to β-TrCP and undergo ubiquitination and degradation. This prevents YAP from entering the nucleus and activating the expression of its downstream target genes, such as Cyr61 and CTGF, which are involved in cell proliferation.

Regulation of Gene and Protein Expression

This compound's modulation of the aforementioned signaling pathways culminates in significant alterations in the expression profiles of numerous genes and proteins that are central to cancer cell pathophysiology. These changes collectively contribute to the inhibition of proliferation, induction of apoptosis, and suppression of metastasis.

In lung cancer cells, microarray analyses have revealed that this compound treatment affects a wide array of genes. For instance, it upregulates the expression of pro-apoptotic genes like CASP9 and GADD45B, while downregulating genes associated with cell cycle progression and DNA damage response, such as CCND2, CCPG1, and MDC1. In head and neck cancer, this compound has been shown to reduce the expression of key transcription factors involved in EMT, including Snail, Slug, Twist, and Zeb1, while increasing the expression of the epithelial marker E-cadherin. nih.gov It also decreases the expression of c-Myc and cyclin D1, proteins crucial for cell proliferation. nih.gov

Furthermore, this compound's impact on protein expression extends to the regulation of apoptosis-related proteins, where it can decrease the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1, and increase the levels of pro-apoptotic proteins such as Bax. In hepatocellular carcinoma, this compound has been observed to function as a molecular glue, inducing the degradation of the E2F2 transcription factor, which leads to the downregulation of its target oncogenes like c-Myc, Polr2a, GMNN, CDK1, CCNE1, CCNE2, and MCM5.

The tables below provide a summary of the key genes and proteins regulated by this compound across various cancer types.

Table 1: Interactive Data Table of Gene Expression Regulated by this compound

GeneCancer TypeChange in ExpressionReference
CASP9Lung CancerUp-regulated
GADD45BLung CancerUp-regulated
CCND2Lung CancerDown-regulated
MDC1Lung CancerDown-regulated
c-MycHepatocellular CarcinomaDown-regulated
CCNE1Hepatocellular CarcinomaDown-regulated
AxlNon-Small-Cell Lung CancerDown-regulated
p21Head and Neck CancerUp-regulated nih.gov
Vimentin (B1176767)Head and Neck CancerDown-regulated nih.gov
E-cadherinHead and Neck CancerUp-regulated nih.gov

Table 2: Interactive Data Table of Protein Expression Regulated by this compound

ProteinCancer TypeChange in Expression/ActivityReference
p-IκBαGeneralInhibition of Phosphorylation researchgate.net
p65 (NF-κB)Pancreatic CancerDecreased Expression/Activity nih.govmdpi.com
Integrin α2Cervical CancerDecreased Expression researchgate.netnih.gov
Integrin β5Cervical CancerDecreased Expression researchgate.netnih.gov
p-FAK (Tyr397)Cervical CancerDecreased Phosphorylation researchgate.netmdpi.com
Gli1Liver CancerDecreased Expression nih.gov
TβRILung CancerDecreased Expression nih.gov
TβRIILung CancerDecreased Expression nih.gov
p-Smad2/3Lung CancerDecreased Phosphorylation nih.gov
p-YAPLung CancerIncreased Phosphorylation
c-MycHead and Neck CancerDecreased Expression nih.gov
Cyclin D1Head and Neck CancerDecreased Expression nih.gov
E2F2Hepatocellular CarcinomaInduced Degradation
AxlNon-Small-Cell Lung CancerDecreased Expression
Bcl-2GeneralDecreased Expression
BaxGeneralIncreased Expression

Modulation of Cell Cycle Regulatory Proteins

This compound has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. This is achieved by altering the expression and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Research indicates that this compound can halt the cell cycle at various phases, primarily the G0/G1 and G2/M phases, depending on the cell type. In human bladder cancer T24 cells, this compound treatment leads to G0/G1 phase arrest. nih.gov This is accomplished by significantly decreasing the protein levels of cyclin D and cyclin E , as well as their associated kinases, CDK4 and CDK2 . nih.gov Similarly, in pancreatic cancer cells, this compound induces S-phase arrest by inhibiting the expression of cyclin D1 and cyclin E1 . nih.gov In head and neck cancer cells, this compound reduces the expression of c-Myc and cyclin D1 , which are crucial for the G1/S phase transition. mdpi.com

Conversely, this compound treatment often leads to the upregulation of CDK inhibitors. In head and neck cancer cell lines, an increase in p21 expression is observed following this compound exposure. mdpi.com p21 is a potent inhibitor that can block the formation of the CDK1/cyclin B complex, which is essential for the G2 to M phase transition. mdpi.com In pancreatic cancer cells, the inhibition of cyclins D1 and E1 by this compound results in an increased expression of p27 , a regulatory molecule that controls the transition from the S to G2 phase. nih.govresearchgate.netnih.govnih.gov The coordinated downregulation of cyclins and CDKs, coupled with the upregulation of CDK inhibitors like p21 and p27, disrupts the normal progression of the cell cycle, thereby inhibiting cellular proliferation. nih.govnih.govmdpi.com

Interactive Data Table: this compound's Effect on Cell Cycle Regulatory Proteins

Target Protein Effect of this compound Associated Cell Cycle Phase Cell Type Studied
Cyclin D / D1 Downregulation G1/S Bladder, Pancreatic, Head & Neck Cancer
Cyclin E / E1 Downregulation G1/S Bladder, Pancreatic Cancer
Cyclin A Downregulation S/G2 Hepatoma
Cyclin B Downregulation G2/M Hepatoma
CDK2 Downregulation G1/S Bladder Cancer
CDK4 Downregulation G1/S Bladder Cancer
CDK1 Downregulation G2/M Hepatoma
p21 Upregulation G2/M Checkpoint Head & Neck Cancer

Alteration of Matrix Metalloproteinases (MMPs) Expression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Their activity is essential for physiological processes like tissue remodeling, but their dysregulation is a hallmark of cancer invasion and metastasis.

This compound has been found to inhibit cancer cell invasion and metastasis by modulating the expression of specific MMPs. In gastric cancer models, treatment with this compound leads to the downregulation of MMP2 and MMP9 expression. bohrium.commdpi.com This inhibition of MMPs is associated with the suppression of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their polarity and adhesion, gaining migratory and invasive properties. bohrium.commdpi.com By reducing the expression of these key ECM-degrading enzymes, this compound helps maintain tissue architecture and impedes the ability of cancer cells to invade surrounding tissues and metastasize. bohrium.commdpi.com

Interactive Data Table: this compound's Effect on Matrix Metalloproteinases (MMPs)

Target MMP Effect of this compound Associated Process Cell Type Studied
MMP2 Downregulation Invasion, Metastasis, EMT Gastric Cancer

Targeting of Key Transcription Factors (e.g., HIF-1α, E2F2, NRF2, ASCL2, SRC-3)

This compound exerts significant control over various cellular processes by targeting key transcription factors that regulate gene expression networks involved in cancer progression.

HIF-1α (Hypoxia-Inducible Factor 1-alpha): Under hypoxic conditions common in solid tumors, HIF-1α is a master regulator of genes involved in angiogenesis, metabolic adaptation, and metastasis. This compound has been shown to suppress hepatocellular carcinoma invasion and metastasis by downregulating HIF-1α. This effect is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a known upstream regulator of HIF-1α. In ovarian cancer cells, this compound also inhibits mTOR activation, subsequently decreasing HIF-1α levels.

E2F2 (E2F Transcription Factor 2): The E2F family of transcription factors is critical for regulating genes involved in cell cycle progression and DNA synthesis. This compound has been identified as a molecular glue that promotes the degradation of E2F2. It facilitates the interaction between E2F2 and the E3 ubiquitin ligase ZFP91, leading to increased polyubiquitination and subsequent proteasomal degradation of E2F2. This degradation results in the transcriptional suppression of multiple oncogenes, such as c-Myc, CDK1, and Cyclin E1, thereby inhibiting cancer cell growth.

NRF2 (Nuclear factor erythroid 2-related factor 2): NRF2 is a transcription factor that governs the cellular antioxidant response. Studies in head and neck cancer cells have shown that this compound treatment leads to an increase in mitochondrial reactive oxygen species (ROS). This is accompanied by a reduction in NRF2 expression, which in turn suppresses the transcription of key antioxidant enzymes. This action disrupts the cell's ability to counteract oxidative stress, contributing to a harmful intracellular environment.

ASCL2 (Achaete-scute like 2): ASCL2 is a transcription factor implicated in maintaining stem cell identity in the intestine and promoting cancer cell invasion. This compound has been shown to inhibit gastric cancer invasion and metastasis by downregulating the expression of ASCL2. bohrium.commdpi.commdpi.com The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, of which ASCL2 is a downstream target. bohrium.commdpi.com

SRC-3 (Steroid Receptor Coactivator-3): Also known as AIB1 or NCOA3, SRC-3 is a transcriptional coactivator that enhances the activity of numerous transcription factors and is frequently overexpressed in cancer. This compound acts as a potent small-molecule inhibitor of SRC-3. It promotes the proteasome-mediated degradation of the SRC-3 protein, leading to reduced expression levels. By targeting SRC-3, this compound can inhibit the expression of downstream genes like c-Myc, thereby suppressing prometastatic effects in chemoresistant colorectal cancer cells. This compound also selectively reduces the protein levels of SRC-1 but not SRC-2.

Interactive Data Table: this compound's Effect on Key Transcription Factors

Target Factor Effect of this compound Upstream/Downstream Mechanism Cell Type Studied
HIF-1α Downregulation Inhibition of PI3K/AKT/mTOR pathway Hepatocellular Carcinoma, Ovarian Cancer
E2F2 Promotes Degradation Acts as a molecular glue for ZFP91 E3 ligase Hepatocellular Carcinoma
NRF2 Downregulation Associated with increased ROS Head & Neck Cancer
ASCL2 Downregulation Inhibition of Wnt/β-catenin pathway Gastric Cancer

Modulation of Non-Coding RNAs

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of gene expression. This compound can modulate the expression of various ncRNAs, thereby influencing multiple cancer-related pathways.

MicroRNAs (miRNAs): this compound has been shown to alter the expression of numerous miRNAs. In glioma cells, this compound upregulates miR-203 , which in turn downregulates its target, SPARC (secreted protein acidic and rich in cysteine), to suppress proliferation. In colorectal cancer, this compound upregulates miR-497 , which acts synergistically with the compound to inhibit metastasis. Conversely, this compound can downregulate oncogenic miRNAs. For example, it downregulates miR-221 in osteosarcoma cells, leading to increased expression of the pro-apoptotic protein BBC3. In gastric cancer, this compound treatment decreases the expression of miR-298 , which normally suppresses the pro-apoptotic protein BAX. By inhibiting miR-298, this compound enhances BAX expression and promotes apoptosis.

Long Non-coding RNAs (lncRNAs): this compound also affects the expression of lncRNAs. In glioblastoma cells, this compound treatment was found to restrict the proliferation and sphere-forming abilities, which was associated with the lncRNA NORAD . In prostate cancer cell lines, this compound was found to significantly downregulate the lncRNA HOTAIR . The overexpression of HOTAIR was shown to abolish the inhibitory effects of this compound on cell migration and invasion, suggesting that this compound's anti-metastatic action is mediated, at least in part, through HOTAIR suppression.

Interactive Data Table: this compound's Effect on Non-Coding RNAs

Non-Coding RNA Type Effect of this compound Target/Function Cell Type Studied
miR-203 miRNA Upregulation Targets SPARC to suppress proliferation Glioma
miR-497 miRNA Upregulation Inhibits metastasis Colorectal Cancer
miR-298 miRNA Downregulation Allows increased expression of BAX Gastric Cancer
miR-221 miRNA Downregulation Allows increased expression of BBC3 Osteosarcoma
miR-148a miRNA Upregulation Targets DNMT1 to inhibit invasion Osteosarcoma
HOTAIR lncRNA Downregulation Affects migration and invasion Prostate Cancer

Synergistic Interactions and Drug Resistance Reversal by Bufalin

Chemo-sensitization in Preclinical Drug-Resistant Cancer Models

Bufalin has demonstrated a remarkable ability to act as a chemo-sensitizer, effectively restoring the sensitivity of drug-resistant cancer cells to various chemotherapeutic agents. This has been observed across a range of cancer types in preclinical studies. For instance, this compound has been shown to overcome acquired resistance to cisplatin (B142131) in colorectal cancer by inhibiting cancer stemness. nih.gov Studies have indicated that this compound can reverse acquired cisplatin resistance both in laboratory cell cultures and in animal models by diminishing the expression of stemness markers like CD133, CD44, OCT4, SOX2, and NANOG, as well as the drug-resistant protein ABCG2. nih.gov

In gastric cancer, this compound has been found to reverse both intrinsic and acquired resistance to cisplatin by targeting the AKT signaling pathway. spandidos-publications.comdntb.gov.ua It synergizes with cisplatin to suppress the proliferation and promote apoptosis of gastric cancer cells, even under hypoxic conditions which are often associated with drug resistance. spandidos-publications.com Furthermore, in 5-fluorouracil (B62378) (5-FU)-resistant liver cancer cells, a non-toxic concentration of this compound was able to significantly enhance the sensitivity to 5-FU. nih.gov Similarly, in breast cancer cell lines that have developed resistance to adriamycin and docetaxel, this compound demonstrated the ability to inhibit these resistant cells, suggesting it does not share the same resistance mechanisms. nih.gov

The chemo-sensitizing effect of this compound also extends to radiotherapy. In non-small cell lung cancer (NSCLC) cells, this compound was found to increase their sensitivity to radiation. amegroups.org This suggests a broader role for this compound in overcoming treatment resistance beyond just chemotherapy.

Synergistic Antitumor Efficacy with Established Therapeutic Agents

This compound's therapeutic potential is significantly amplified when used in combination with existing anticancer drugs. This synergistic approach allows for enhanced tumor-killing effects, often at lower concentrations of the conventional drugs, which could potentially reduce side effects.

Combinations with Tyrosine Kinase Inhibitors (e.g., Sorafenib (B1663141), Gefitinib)

The combination of this compound with tyrosine kinase inhibitors (TKIs) has shown promising results in preclinical models of lung and liver cancer.

In hepatocellular carcinoma (HCC), the combination of this compound and sorafenib has been shown to be more effective at inhibiting cancer cell proliferation and inducing apoptosis than either drug alone. nih.govspandidos-publications.com This synergistic effect is attributed, in part, to the regulation of apoptosis-associated proteins and the mTOR/VEGF signaling pathway, which is crucial for tumor angiogenesis. nih.govspandidos-publications.comnih.gov The combination treatment leads to a significant reduction in HCC cell viability and can accelerate sorafenib-induced apoptosis. nih.govspandidos-publications.com

Similarly, in non-small cell lung cancer (NSCLC), combining this compound with gefitinib (B1684475) , another TKI, has been shown to potently inhibit the growth of resistant lung cancer cells. nih.gov This combination therapy was found to significantly increase apoptosis in H1975 lung cancer cells, which are resistant to gefitinib alone. nih.gov The underlying mechanism appears to involve the blockage of the EGFR-PI3K/Akt pathway. nih.gov Furthermore, this compound can reverse resistance to both reversible and irreversible EGFR-TKIs induced by hepatocyte growth factor (HGF) by inhibiting the Met/PI3K/Akt pathway. core.ac.ukresearchgate.net this compound has also been shown to inhibit the migration and invasion of gefitinib-resistant NSCLC cells. nih.gov

Cancer TypeCell Line(s)Therapeutic AgentKey Synergistic FindingsReference
Hepatocellular Carcinoma (HCC)PLC/PRF/5, SMMC-7721, HepG2, Huh7SorafenibEnhanced inhibition of cell proliferation and induction of apoptosis. Reduced tumor angiogenesis via mTOR/VEGF pathway. nih.govnih.govspandidos-publications.comnih.gov
Non-Small Cell Lung Cancer (NSCLC)NCI-H292, H1975, PC-9, HCC827Sorafenib, GefitinibIncreased apoptosis and reduced cell viability in combination with Sorafenib. Overcame Gefitinib resistance by blocking the EGFR-PI3K/Akt and Met/PI3K/Akt pathways. nih.govcore.ac.uk

Combinations with Conventional Chemotherapeutic Agents (e.g., 5-Fluorouracil, Paclitaxel, Gemcitabine)

This compound also exhibits powerful synergistic effects when combined with traditional chemotherapeutic drugs across various cancer types.

The combination of this compound and 5-fluorouracil (5-FU) has been shown to synergistically induce apoptosis in colorectal cancer cells. nih.govnih.gov This combination enhances the cytotoxicity of 5-FU by activating the mitochondrial apoptotic pathway. nih.govnih.gov The synergistic effect was demonstrated to be dependent on the pro-apoptotic protein Bax. nih.govnih.gov

In cervical cancer, this compound synergizes with paclitaxel to inhibit tumor growth both in vitro and in vivo. nih.gov The combination treatment was more effective at inhibiting cell proliferation and inducing apoptosis in cervical cancer cells compared to either drug alone. nih.gov This enhanced effect is linked to the inhibition of the integrin α2/β5/FAK signaling pathway. nih.gov

For pancreatic cancer, a notoriously difficult-to-treat malignancy, the combination of this compound and gemcitabine (B846) has shown significant promise. nih.gov This combination therapy led to greater inhibition of pancreatic cancer cell growth and a higher rate of apoptosis compared to single-agent treatments. nih.gov In animal models, the combination of this compound and gemcitabine resulted in a significant reduction in tumor volume. nih.gov

Cancer TypeCell Line(s)Therapeutic AgentKey Synergistic FindingsReference
Colorectal CancerHCT1165-Fluorouracil (5-FU)Enhanced cytotoxicity and induction of the mitochondrial apoptotic pathway. nih.govnih.gov
Cervical CancerSiha, HelaPaclitaxelInhibited cell proliferation and induced apoptosis via suppression of the integrin α2β5/FAK signaling pathway. nih.gov
Pancreatic CancerBxpc-3, Mia PaCa-2, Panc-1, CFPAC-1GemcitabineGreater inhibition of cellular growth and apoptosis. Upregulation of ASK1/JNK activity. nih.govnih.gov

Underlying Mechanisms of Drug Resistance Reversal

The ability of this compound to reverse drug resistance stems from its influence on multiple cellular pathways. A key mechanism is the inhibition of cancer stemness. nih.gov By downregulating markers associated with cancer stem cells, this compound can make tumors more susceptible to conventional therapies. nih.gov

Another critical mechanism is the modulation of signaling pathways that are often hijacked by cancer cells to promote survival and resistance. The PI3K/AKT pathway , a central regulator of cell growth and survival, is a frequent target of this compound. nih.govspandidos-publications.com By inhibiting this pathway, this compound can counteract the pro-survival signals that contribute to cisplatin resistance in gastric cancer. spandidos-publications.com

Furthermore, this compound can reverse drug resistance by altering the tumor microenvironment. In hypoxic colorectal cancer, this compound has been shown to reduce the expression of SRC-3 and HIF-1α, which in turn inhibits the polarization of M2 macrophages that contribute to chemoresistance. researchgate.netnih.gov

In the context of TKI resistance in lung cancer, this compound's ability to inhibit the Met/PI3K/Akt pathway is crucial for overcoming HGF-induced resistance to EGFR inhibitors. core.ac.uk By blocking this bypass signaling route, this compound restores the efficacy of targeted therapies. The inhibition of the Src signaling pathway by this compound also contributes to its ability to enhance radiosensitivity in NSCLC by inhibiting epithelial-mesenchymal transition (EMT), a process linked to therapy resistance. amegroups.org

Immunomodulatory Properties of Bufalin

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy, often characterized by immunosuppression. nih.govnih.goveventscribe.net Bufalin has been shown to modulate this environment, shifting the balance towards an anti-tumorigenic state. nih.govumons.ac.bemdpi.comnih.goveventscribe.netmdpi.comresearchgate.net Studies indicate that this compound influences the composition and activity of immune cells infiltrating the tumor, thereby ameliorating the immunosuppressive characteristics of the TME. nih.goveventscribe.netmdpi.com

Regulation of Tumor-Infiltrating Macrophage Polarization (M1 Phenotype Induction)

A key mechanism by which this compound modulates the TME is through the regulation of tumor-infiltrating macrophage (TIM) polarization. Macrophages exhibit plasticity and can differentiate into distinct phenotypes, primarily pro-inflammatory M1 macrophages with anti-tumor functions and immunosuppressive M2 macrophages that promote tumor growth. nih.govfrontiersin.org The dominance of M2 macrophages in the TME is a significant factor in immunosuppression. nih.govnih.gov

Research findings consistently show that this compound promotes the polarization of TIMs towards the M1 phenotype while reducing the prevalence of the M2 phenotype. nih.govmdpi.comnih.goveventscribe.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net This repolarization is crucial for enhancing anti-tumor immunity. For instance, in hepatocellular carcinoma (HCC), this compound was found to convert the majority of macrophages into the CD86+ M1 phenotype compared to vehicle treatment where CD206+ M2 macrophages predominated. nih.gov Similarly, studies in head and neck cancers have shown that this compound reduces M2 markers and associated anti-inflammatory cytokines while increasing M1-associated markers and immunostimulatory cytokines. mdpi.com

Mechanistically, this compound-induced M1 polarization is linked to the inhibition of p50 nuclear factor kappa B (NF-κB) factor overexpression. nih.govnih.govmdpi.com This inhibition leads to a greater proportion of p65-p50 heterodimers over p50 homodimers in the nucleus, activating NF-κB signaling. nih.govnih.gov Activated NF-κB signaling is responsible for the production of immunostimulatory cytokines, which in turn promotes an anti-tumor immune response. nih.govnih.gov Overexpression of p50 has been shown to counteract the effects of this compound, reducing M1-associated gene expression and increasing the proportion of M2 macrophages. mdpi.com Furthermore, this compound can inhibit M2 macrophage polarization induced by hypoxic cancer cells, a process that contributes to chemoresistance, by targeting the SRC-3/HIF-1α pathway. researchgate.net

The impact of this compound on macrophage polarization can be summarized as follows:

Macrophage PhenotypeEffect of this compound TreatmentKey Markers/Cytokines
M1 (Anti-tumor)Increased polarization and activationCD86+, IFN-γ, TNF-α, IL-12, IL-23
M2 (Pro-tumor)Decreased polarizationCD206+, CD163+, IL-10, TGF-β

Influence on Lymphocyte Infiltration (e.g., CD4+ and CD8+ T-cells)

Beyond its effects on macrophages, this compound also influences the infiltration and activity of lymphocytes, particularly CD4+ and CD8+ T cells, which are critical components of adaptive anti-tumor immunity. nih.govviamedica.plindonesianjournalofcancer.or.id Studies have observed a prominent accumulation of CD4+ T and CD8+ T cells in the tumor microenvironment following this compound treatment. nih.gov

This compound-treated tumor-infiltrating macrophages have been shown to stimulate the proliferation of CD4+ and CD8+ T cells and enhance their production of immunostimulatory cytokines such as IFN-γ, TNF-α, IL-12, and IL-23. nih.gov This suggests an indirect activation of T cells mediated by the this compound-induced M1 macrophage polarization. nih.gov Further evidence supporting this link is the observation that overexpression of p50, which abrogates this compound's effect on M1 polarization, also diminishes the accumulation of CD4+ and CD8+ T cells in the TME and downregulates associated chemokine receptors and chemokines like CXCR3, CCR5, CXCR6, and CCL5. nih.govmdpi.com This indicates that the this compound-mediated increase in T cell infiltration is dependent on its ability to reprogram macrophages.

Synergistic Effects with Immunotherapeutic Modalities (e.g., Anti-PD-1 Antibody)

The ability of this compound to modulate the immunosuppressive TME and enhance effector T cell responses suggests its potential for synergistic application with existing immunotherapies. Research has explored the combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govnih.govresearchgate.net

Research on Bufalin Derivatives and Structural Analogs

Rational Design and Chemical Synthesis of Novel Derivatives

Rational design of bufalin derivatives is often guided by understanding the structure-activity relationship (SAR) of bufadienolides, the class of compounds to which this compound belongs mdpi.com. Studies suggest that modifications, particularly at the C3 position of the steroid core and the α-pyrone ring at C-17, can significantly influence cytotoxicity and solubility nih.govd-nb.info.

Chemical synthesis approaches are employed to create novel this compound analogs. For instance, the reaction of this compound with Ishikawa's reagent has been used to synthesize this compound 2,3-ene and this compound 3,4-ene, two novel derivatives mdpi.com. Another approach involves the synthesis of derivatives like bufadienolactam and secobufalinamide by treating this compound with ammonium (B1175870) acetate (B1210297) researchgate.net. Prodrug strategies are also utilized, such as the synthesis of this compound 3-phosphate, a water-soluble prodrug designed to improve solubility and facilitate in vivo administration mdpi.comnih.gov. Total synthesis methods for this compound and related bufadienolides from readily available materials like resibufogenin (B1668039) and digitoxigenin (B1670572) have also been developed google.comrsc.orgacs.org.

Comparative Pharmacological Profiling of Derivatives

Comparative pharmacological profiling is crucial to evaluate the biological activities of synthesized derivatives relative to the parent compound, this compound. This typically involves assessing their effects on cancer cell growth, induction of cell death (apoptosis, necroptosis, autophagy, senescence), and inhibition of key signaling pathways umons.ac.be.

Studies have shown that some this compound derivatives exhibit altered pharmacological profiles compared to this compound. For example, this compound 2,3-ene and this compound 3,4-ene demonstrated weaker anti-proliferative activity against human cancer cell lines compared to this compound, requiring approximately tenfold higher concentrations for 50% inhibition of cell growth mdpi.com. However, these derivatives also showed reduced cytotoxicity in non-cancer human cells mdpi.com. In contrast, bufadienolactam and secobufalinamide showed strong inhibitory activities against androgen-dependent prostate cancer cells while exhibiting only weak inhibition of Na+, K+-ATPase, a primary target associated with this compound's cardiotoxicity researchgate.net. This suggests a potential for reduced cardiac toxicity with these derivatives researchgate.net.

Comparative studies on antiviral activity have also been conducted for this compound and other cardiotonic steroids. One study found that this compound had the highest anti-coronaviral activity among tested compounds, including digitoxin, cinobufagin (B1669057), telocinobufagin, bufotalin, cinobufotalin, and resibufogenin mdpi.com. However, it also exhibited the strongest toxicity in that specific assay mdpi.com.

Interactive Table 1: Comparative IC50 Values of this compound and Derivatives/Analogs in Selected Studies

CompoundCell Line / TargetIC50 ValueReference
This compoundMERS-CoV (antiviral)0.544 µM mdpi.com
DigitoxinMERS-CoV (antiviral)1.498 µM mdpi.com
CinobufaginMERS-CoV (antiviral)0.616 µM mdpi.com
TelocinobufaginMERS-CoV (antiviral)0.465 µM mdpi.com
BufotalinMERS-CoV (antiviral)1.630 µM mdpi.com
CinobufotalinMERS-CoV (antiviral)3.958 µM mdpi.com
ResibufogeninMERS-CoV (antiviral)15.970 µM mdpi.com
This compoundNa+, K+-ATPase (pig brain)26 x 10⁻⁸ M mdpi.com
This compound 2,3-eneNa+, K+-ATPase (pig brain)70 x 10⁻⁸ M mdpi.com
This compound 3,4-eneNa+, K+-ATPase (pig brain)140 x 10⁻⁸ M mdpi.com
OuabainNa+, K+-ATPase (pig brain)145 x 10⁻⁸ M mdpi.com
BufadienolactamProstate cancer cells~10 µM researchgate.net
SecobufalinamideProstate cancer cells~10 µM researchgate.net
BufadienolactamNa+, K+-ATPase~70 µM (Ki) researchgate.net
SecobufalinamideNa+, K+-ATPase~70 µM (Ki) researchgate.net
This compoundSK-OV-3 ovarian cancerDose-dependent inhibition mednexus.org mednexus.org
This compoundECA109 esophageal cancerConcentration-dependent inhibition researchgate.net researchgate.net
Acetyl-bufalinNon-small-cell lung cancerPotent efficacy mdpi.com mdpi.com
BF211 (this compound derivative)HepG2 liver cancer cellsPotent antitumor efficiency tandfonline.com tandfonline.com

Strategies for Optimization of Efficacy

Optimizing the efficacy of this compound and its derivatives involves various strategies, including chemical modification and combination therapy. Chemical modifications, as discussed in Section 6.1, aim to improve properties like solubility, stability, and target specificity. For example, acetyl-bufalin has shown potent efficacy against non-small-cell lung cancer by targeting the CDK9/STAT3 signaling pathway mdpi.com. BF211, another this compound derivative, has demonstrated significantly improved solubility and potent antitumor efficiency compared to this compound tandfonline.com.

Combination therapy is another key strategy to enhance efficacy and overcome potential drug resistance. Studies have explored combining this compound with other anticancer agents. For instance, this compound has shown synergistic effects when combined with sorafenib (B1663141) in liver and lung cancer cells nih.gov. The combination of this compound and hydroxycamptothecin improved inhibitory effects on castration-resistant prostate cancer in mouse xenografts mdpi.com. A ternary mixture of paclitaxel, this compound, and cinobufagin showed a strong synergistic effect on cancer cells mdpi.com.

Furthermore, this compound's ability to enhance the activity of other therapeutic approaches is being investigated. This compound has been shown to exacerbate photodynamic therapy in colorectal cancer by targeting the SRC-3/HIF-1α pathway nih.gov. It can also enhance the killing efficacy of NK cells against hepatocellular carcinoma by inhibiting MICA shedding nih.gov.

Development of Advanced Delivery Systems (e.g., Nanoparticles, Immunomicelles)

Given this compound's limitations in terms of solubility, half-life, and potential toxicity, the development of advanced delivery systems is crucial for its successful clinical translation dovepress.com. Nanoparticle-based systems are widely explored to improve this compound's pharmacokinetics, enhance tumor targeting, and reduce systemic toxicity frontiersin.org.

Various types of nanoparticles have been investigated for this compound delivery:

Albumin-based nanoparticles: this compound-loaded bovine serum albumin nanoparticles (this compound-BSA-NP) have been developed as a liver-targeted drug delivery system, demonstrating sustained release, improved pharmacokinetics, and enhanced antitumor activity against hepatocellular carcinoma in preclinical studies oncotarget.com. Albumin-coated nanocomplexes have also been shown to attenuate side effects mdpi.com.

Polymeric nanoparticles: Nanoparticles made from copolymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate this compound. This compound-PLGA microspheres exhibited a slow drug release profile, extending the duration of action in vivo dovepress.com. Methoxy polyethylene (B3416737) glycol (mPEG), PLGA, and poly-L-lysine (PLL) based nanoparticles (BNPs), sometimes functionalized with targeting ligands like cyclic arginine-glycine-aspartic acid (cRGD), have shown sustained release and tumor-targeting effects, leading to significant inhibition of colon cancer growth in vitro and in vivo dovepress.com.

Liposomes: PEGylated liposomes loaded with this compound (this compound-loaded PEGylated liposomes) have been developed to improve solubility, increase circulation time, and prolong half-life umons.ac.bemdpi.com. A surfactant-assisted rapid-release strategy using PEGylated BF211 liposomes and Poloxamer 188 has been explored to achieve localized burst release in tumor regions, enhancing the therapeutic index tandfonline.comdovepress.comnih.gov.

Biomimetic nanoparticles: Platelet-membrane-biomimetic nanoparticles loaded with this compound have been designed to enhance retention in vivo, evade macrophage uptake, and actively target cancer cells overexpressing CD44 receptors d-nb.info. These nanoparticles demonstrated greater cellular uptake and more effective tumor growth inhibition in vivo compared to uncoated nanoparticles d-nb.info.

Metal-Organic Framework (MOF) nanoparticles: pH-sensitive and redox-responsive folic acid–modified MOFs have been explored as this compound carriers to improve its antitumor activity against breast cancer frontiersin.org.

Immunomicelles: Targeting immunomicelles loaded with this compound have been synthesized using copolymer self-assembly umons.ac.beresearchgate.net. Dual-targeting immunomicelles (DTIs) loaded with this compound, sometimes modified with EGFR antibodies, have shown efficient tumor-targeted delivery and increased accumulation in tumor tissues umons.ac.bemdpi.commdpi.comdovepress.comresearchgate.net. These systems can also exhibit temperature-sensitive properties to facilitate drug delivery to tumors dovepress.com.

These advanced delivery systems aim to overcome the inherent limitations of this compound, leading to improved therapeutic outcomes and reduced systemic toxicity by concentrating the drug at the tumor site frontiersin.orgdovepress.com.

Advanced Methodologies in Bufalin Research

Computational and Systems Biology Approaches

Computational and systems biology have emerged as powerful tools for predicting and analyzing the multifaceted pharmacological actions of bufalin. These in silico methods allow for a holistic understanding of how this compound interacts with a network of molecular targets to exert its effects.

Network pharmacology provides a systematic approach to understanding the complex interactions between drugs, targets, and diseases. In this compound research, this methodology has been employed to construct "compound-target-pathway-disease" networks, offering insights into its potential therapeutic applications. proquest.com For instance, in studies related to renal cell carcinoma, network pharmacology has been used to identify the intersecting targets between this compound and the disease. One such analysis identified 35 intersecting targets, suggesting a multi-target mechanism of action. bohrium.comnih.govnih.gov Similarly, in the context of hepatocellular carcinoma, a network pharmacology approach identified 159 common targets between this compound and the disease. nih.gov These analyses typically involve integrating data from various databases to predict and connect the molecular targets of this compound with disease-related pathways, thereby illuminating its therapeutic potential. proquest.combohrium.com

Bioinformatics tools are crucial for interpreting the large datasets generated from high-throughput studies and network pharmacology analyses of this compound.

Gene Ontology (GO) Analysis: GO analysis is used to categorize the functions of identified target genes into three main domains: biological processes, cellular components, and molecular functions. In a study on this compound's effect on renal cell carcinoma, GO analysis of 35 intersecting targets identified 91 biological processes, 16 cellular components, and 29 molecular functions. bohrium.comnih.govnih.gov This provides a structured understanding of the biological roles of the proteins that this compound interacts with.

Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Analysis: KEGG pathway analysis helps to identify the signaling pathways in which this compound's targets are involved. Research on this compound's role in renal cell carcinoma revealed its impact on 15 signal transduction pathways and 4 tumor-related pathways. bohrium.comnih.govnih.gov In studies concerning hepatocellular carcinoma, KEGG analysis indicated that this compound could regulate multiple signaling pathways related to angiogenesis, including the VEGF, MAPK, PI3K-Akt, mTOR, and HIF-1 signaling pathways. nih.gov Other analyses have also implicated pathways such as the Hedgehog, Wnt/β-catenin, and NF-κB signaling pathways. researchgate.networldscientific.comnih.gov

Protein-Protein Interaction (PPI) Network Analysis: PPI networks are constructed to visualize the complex interplay between the protein targets of this compound. In one study, a PPI network for this compound's targets in renal cell carcinoma was created with 34 nodes and 133 edges, indicating a highly interconnected network of proteins. nih.gov The analysis of these networks often highlights key proteins, or "hubs," that may be critical to this compound's mechanism of action. For example, in lung adenocarcinoma research, PPI network analysis identified 10 main targets, including Akt1, STAT3, EGFR, CASP3, and SRC.

Bioinformatics Tool Application in this compound Research Example Findings
Gene Ontology (GO)Functional annotation of this compound's targets.Identification of 91 biological processes, 16 cellular components, and 29 molecular functions for targets in renal cell carcinoma. bohrium.comnih.govnih.gov
KEGG Pathway AnalysisIdentification of signaling pathways affected by this compound.Implication of MAPK, PI3K-Akt, and VEGF pathways in various cancers. proquest.comnih.gov
Protein-Protein Interaction (PPI)Mapping the interactions between this compound's protein targets.Construction of a network with 34 nodes and 133 edges for renal cell carcinoma targets. nih.gov

To further investigate the interactions predicted by computational models, molecular docking and molecular dynamics simulations are employed. These techniques simulate the binding of this compound to its protein targets at an atomic level. Studies have utilized molecular docking to confirm the binding affinity between this compound and key target proteins identified through network pharmacology, such as Akt1, STAT3, and EGFR. Molecular dynamics simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. These simulations have been instrumental in validating the computationally predicted targets and understanding the structural basis of this compound's activity.

The initial step in many computational studies of this compound involves the use of target prediction databases. Researchers utilize databases such as PharmMapper and the Swiss Target Prediction database to identify potential protein targets for this compound based on its chemical structure. bohrium.com These predictions are then often cross-referenced with disease-specific gene databases, like the GeneCards database, to find targets relevant to a particular condition. This approach allows for a broad initial screening of potential targets, which can then be narrowed down and validated through further computational and experimental methods.

Experimental Target Identification and Validation Techniques

While computational methods provide valuable predictions, experimental validation is essential to confirm the direct molecular targets of this compound.

Human Proteome Microarray Analysis

Human proteome microarrays are a powerful high-throughput technology used to identify the direct binding targets of small molecules like this compound from thousands of purified human proteins simultaneously. This method involves a chip spotted with a vast library of individual, full-length, and functional human proteins. When a labeled small molecule is applied to the microarray, it binds to its specific protein targets. The interactions are then detected, typically through fluorescence, revealing the precise proteins that the compound engages.

In the context of this compound research, this technique has been instrumental in moving beyond the identification of signaling pathways to pinpointing direct molecular interactions. For instance, to uncover the targets of this compound in gastric cancer, researchers utilized a human proteome microarray containing 21,838 unique proteins. nih.gov Through this screening, this compound-Associated Factor AR (BFAR) was identified as a direct and novel binding partner of this compound. nih.govresearchgate.net The microarray results showed a distinct signal at the location of the BFAR protein, indicating a direct interaction. researchgate.net This discovery provided a new basis for understanding how this compound exerts its effects, suggesting that by binding to BFAR, this compound can influence the PI3K/AKT/mTOR signaling pathway, which is crucial in the proliferation and metastasis of gastric cancer. nih.gov

The data from proteome microarrays not only identifies primary targets but also facilitates subsequent bioinformatics analysis to understand the broader biological implications of these interactions, such as the enrichment of targets in specific pathways like proliferation, invasion, and metastasis. researchgate.net

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a biophysical technique for the quantitative analysis of interactions between biomolecules in solution. nih.govnih.gov The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, and hydration shell. nih.govresearchgate.net

In a typical MST experiment, a fluorescently labeled molecule (the target) is mixed with a non-fluorescent ligand (e.g., this compound) at varying concentrations. An infrared laser creates a precise microscopic temperature gradient within a capillary containing the sample. nih.govnih.gov The movement of the fluorescent target along this gradient is tracked. When the ligand binds to the target, the complex's thermophoretic properties change compared to the unbound target, leading to a quantifiable difference in the fluorescence signal. nih.gov This change is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (K_d), a measure of binding affinity, can be determined. researchgate.netresearchgate.net

A key advantage of MST is its low sample consumption and ability to perform measurements in complex biological liquids, such as cell lysates, under close-to-native conditions. researchgate.net While direct applications of MST in published this compound studies are not extensively documented, the technique is widely used for characterizing protein-small molecule interactions in drug discovery, including for other anti-cancer agents. nih.gove-century.us For example, it has been successfully used to measure the binding affinity between oncogenic proteins, providing a robust platform for screening small molecule inhibitors that could disrupt such interactions. nih.gove-century.us Related biophysical techniques, such as fluorescence shift analysis, have confirmed the direct binding of this compound to protein fragments like the receptor interacting domain (RID) of SRC-3, demonstrating the utility of such methods in validating physical interactions. nih.gov

Target Deconvolution Strategies

Target deconvolution is the critical process of identifying the specific molecular targets to which a compound, often discovered through phenotypic screening, binds to elicit its biological effects. Several advanced strategies are employed in this compound research to achieve this.

One prominent label-free technique is Drug Affinity Responsive Target Stability (DARTS) . springernature.comnih.gov The DARTS methodology is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. springernature.comcreative-biolabs.com In this approach, cell lysates are treated with the compound (e.g., this compound) and then subjected to limited proteolysis. The target protein, protected by this compound, remains intact while other proteins are degraded. The protected proteins can then be identified using mass spectrometry. creative-biolabs.com A major advantage of DARTS is that it uses the native, unmodified compound, avoiding potential activity changes from chemical labeling. utah.edu This strategy has been successfully used to identify that this compound directly interacts with Epidermal Growth Factor Receptor (EGFR) in esophageal squamous cell carcinoma cells, leading to its degradation. nih.gov

Another strategy involves Affinity Chromatography . In this classic approach, a modified version of the small molecule is immobilized on a solid support or matrix. utah.edu When a cell lysate is passed over this matrix, the target proteins bind to the immobilized compound. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry. utah.edu

Quantitative Proteomics offers a broader, unbiased view of target engagement. This involves comparing the protein expression profiles of cells treated with this compound against untreated control cells. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) and label-free quantitation can identify differentially expressed proteins, suggesting which pathways and protein networks are affected by the compound and pointing toward potential targets. nih.gov

These deconvolution strategies are essential for validating targets and understanding the precise mechanisms of action of this compound.

Preclinical Experimental Models

In Vitro Cellular Models

Two-Dimensional Cell Culture Systems

Two-dimensional (2D) cell culture, or monolayer culture, remains a foundational tool in this compound research for initial screening and mechanistic studies. In this system, cancer cells are grown as a single layer on a flat, artificial substrate, such as a petri dish or flask. This model is valued for its simplicity, cost-effectiveness, and high-throughput capabilities.

Researchers have utilized a wide array of human cancer cell lines in 2D culture to investigate the effects of this compound. For example, studies on glioma have used U87MG, LN-229, and U251 cell lines to demonstrate that this compound can inhibit proliferation and induce apoptosis. researchgate.netnih.gov In colorectal cancer research, cell lines like HCT116, DLD1, and SW480 have been used to determine IC₅₀ values and show this compound's ability to inhibit cell viability. nih.gov Similarly, the NCI-H460 lung cancer cell line was used to analyze changes in gene expression following this compound treatment. springernature.com

These 2D models are instrumental for a variety of standard assays, including:

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8): To quantify the dose-dependent inhibitory effects of this compound on cancer cell growth. nih.govnih.gov

Colony Formation Assays: To assess the long-term impact of this compound on the ability of single cells to form colonies.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V): To measure the extent to which this compound induces programmed cell death.

Western Blotting: To examine changes in the levels of specific proteins and signaling pathways after this compound treatment. nih.gov

Migration and Invasion Assays (e.g., Transwell): To evaluate this compound's potential to inhibit cancer cell motility. nih.gov

The table below summarizes findings from representative studies using 2D cell culture systems to test this compound's effects.

Cell LineCancer TypeKey Findings in 2D CultureReference
U251, U87 GliomaInhibited cell proliferation and colony formation; induced apoptosis.
HCT116, DLD1 Colorectal CancerSignificantly inhibited proliferation with low nanomolar IC₅₀ values. nih.gov
NCI-H460 Lung CancerAltered expression of genes related to cell cycle, apoptosis, and DNA damage. springernature.com
H929 Multiple MyelomaInhibited cell growth with an IC₅₀ of approximately 10-20 nM. nih.gov
HUVEC Endothelial CellsInhibited tube formation and migration induced by the tumor microenvironment. nih.gov
Three-Dimensional Spheroid and Organoid Culture Systems

To better mimic the complex in vivo environment of solid tumors, researchers are increasingly turning to three-dimensional (3D) culture systems. Unlike 2D monolayers, 3D models like spheroids and organoids allow for physiologically relevant cell-cell and cell-extracellular matrix interactions, and they establish gradients of nutrients and oxygen that are characteristic of actual tumors. nih.govnih.gov

Spheroid Models are aggregates of cancer cells that grow in suspension or in non-adherent conditions. They are valuable for studying tumor architecture and drug penetration. Research on this compound has shown that it can inhibit the growth of glioma spheroids formed from U87MG and LN-229 cells. researchgate.net In these 3D structures, this compound was found to inhibit the activity of glioma stem-like cells (GSCs). researchgate.net Studies have also demonstrated that this compound can significantly reduce the number of spheroids formed by colorectal cancer cell lines, indicating an inhibition of cancer stem cell properties. nih.gov

Organoid Models , particularly patient-derived organoids (PDOs), represent a more advanced 3D culture system. PDOs are grown from a patient's own tumor tissue and can recapitulate the genetic and phenotypic heterogeneity of the original tumor. This makes them a powerful tool for preclinical drug testing and personalized medicine. In colorectal cancer research, this compound has been tested on PDOs derived from patients with both adenoma and adenocarcinoma. nih.gov These studies showed that this compound could inhibit the growth and proliferation of the organoids and down-regulate cancer stem cell markers, demonstrating its potential efficacy in a model that closely mirrors human disease. nih.gov

The table below highlights key findings from studies using 3D models to investigate this compound.

Model TypeCancer TypeCell Line / OriginKey Findings in 3D CultureReference
Spheroid GliomaU87MG, LN-229Spheroids were significantly smaller after this compound treatment; inhibited GSC activity. researchgate.net
Spheroid Colorectal CancerHCT116, DLD1, SW480Significantly reduced the number of spheroids formed. nih.gov
Organoid (PDO) Colorectal CancerPatient-Derived TissueDifferentially inhibited organoid growth and proliferation; induced apoptosis. nih.gov

In Vivo Animal Models

In preclinical cancer research, in vivo animal models are indispensable for evaluating the therapeutic potential of compounds in a complex biological system. These models allow for the study of pharmacodynamics and efficacy in a way that in vitro cultures cannot replicate. For this compound research, two primary types of animal models are prominently used: xenograft and orthotopic tumor models.

Xenograft Tumor Models

Xenograft models involve the subcutaneous implantation of human cancer cells into immunodeficient mice. This methodology is widely used to assess the fundamental ability of a compound to inhibit tumor growth in vivo.

In studies involving this compound, xenograft models have been established using various human cancer cell lines. For instance, in research on castration-resistant prostate cancer (CRPC), human CRPC cells are implanted in nude mice. nih.gov One study demonstrated that low-dose this compound could inhibit the increase in both tumor volume and weight. nih.gov When combined with another compound, hydroxycamptothecin, this compound showed an improved effect on reducing tumor volume and weight, and histopathological analysis revealed increased cell death in the xenograft tumors from the combination therapy group. nih.gov

Another example includes xenograft models for ovarian cancer, where cells like PA-1 are inoculated into rodent models to form tumors. researchgate.net Research using this model has shown that this compound can proficiently induce the regression of these tumor xenografts. researchgate.net Similarly, in colorectal cancer research, CT26-LUC cells, which express luciferase, have been used to establish xenograft models. nih.gov In vivo imaging of these models showed that this compound significantly inhibited tumor growth compared to the control group. nih.gov

Cancer TypeCell Line UsedKey Findings in this compound ResearchReference
Castration-Resistant Prostate Cancer (CRPC)Not SpecifiedInhibited increases in tumor volume and weight; enhanced effect when combined with hydroxycamptothecin. nih.gov
Ovarian CancerPA-1Proficiently induced regression of tumor xenografts. researchgate.net
Colorectal CancerCT26-LUCSignificantly inhibited subcutaneous tumor growth. nih.gov
Hepatocellular CarcinomaPLC5Subcutaneous inoculation used to construct xenograft models for studying β-catenin/TCF signaling. researchgate.net
Orthotopic Tumor Models

Orthotopic tumor models are considered more clinically relevant than xenograft models because they involve implanting cancer cells into the corresponding organ of origin in the animal model. nih.gov This approach better mimics the natural tumor microenvironment, influencing tumor growth, metastasis, and response to therapy. nih.govmdpi.com

This compound's efficacy has been extensively evaluated using orthotopic models. In one of the first studies of its kind for colorectal cancer, HCT116 human colon carcinoma cells were implanted into the colon of BALB/c mice. mdpi.comnih.gov Treatment with this compound resulted in significant inhibition of this orthotopic tumor growth and prolonged the survival of the animals. mdpi.comnih.gov Analysis of the tumors showed that this compound induced apoptosis by increasing the expression of proteins such as PTEN, Bad, Bax, and Caspase-3, while decreasing p-AKT and Bcl-xL levels. mdpi.com

In the context of human hepatocellular carcinoma (HCC), an orthotopic transplantation model was established by implanting BEL-7402 cells into the liver of nude mice. nih.gov This study demonstrated that this compound has significant anti-tumor activities in this model, with a notable tumor inhibitory rate. nih.gov For example, different doses of this compound resulted in tumor inhibitory rates of 79.3%, 70.7%, and 50.7%, respectively. nih.gov Furthermore, this compound was found to induce apoptosis in the transplanted tumor cells, a mechanism linked to the up-regulation of the bax gene. nih.gov

Cancer TypeCell Line UsedModel DescriptionKey Findings in this compound ResearchReference
Colorectal Cancer (CRC)HCT116Cells implanted into the colon of BALB/c mice.Significantly inhibited tumor growth and prolonged survival. mdpi.comnih.gov
Hepatocellular Carcinoma (HCC)BEL-7402Cells implanted into the liver of nude mice.Achieved tumor inhibitory rates up to 79.3%; induced apoptosis via bax gene up-regulation. nih.gov
GlioblastomaU87Used to demonstrate that this compound can cross the blood-brain barrier and induce tumor regression. researchgate.net

Advanced Analytical Techniques in Preclinical Studies

To gain deeper insights into the mechanisms of action and efficacy of this compound, researchers employ advanced analytical techniques that go beyond standard measurements of tumor size. These methods provide a more detailed picture of the molecular and metabolic changes induced by the compound.

Non-Targeted Metabolomics Analysis

Non-targeted metabolomics is a powerful systems-biology approach used to obtain a comprehensive profile of endogenous metabolites in a biological sample. This technique allows for a global assessment of the metabolic perturbations caused by a drug, offering insights into its mechanism of action and identifying potential biomarkers. The general workflow involves analyzing samples using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), followed by multivariate statistical analysis to identify significant changes in metabolite levels.

In preclinical studies of this compound, non-targeted metabolomics has been used to investigate its effect on lung adenocarcinoma (LUAD) in nude mice. This analysis revealed that this compound's therapeutic effects are linked to the regulation of specific metabolic pathways. The study identified differential endogenous metabolites, concluding that this compound primarily regulated ABC transporters and remodeled amino acid metabolism, which contributed to its anti-LUAD effects. This approach provides a unique insight from a metabolic perspective into how this compound exerts its anticancer activity in vivo.

Micro-Positron Emission Tomography (micro-PET)

Micro-Positron Emission Tomography (micro-PET) is a non-invasive, quantitative imaging modality used in preclinical animal studies. The technique works by detecting pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (a tracer), which is introduced into the body on a biologically active molecule. The concentration of the tracer can then be mapped in 3D, providing quantitative data on physiological, biochemical, and metabolic processes.

While specific studies deploying micro-PET to directly evaluate this compound are not widely documented, this technology represents a critical tool for advanced preclinical research in oncology. Given that this compound is known to induce apoptosis and alter cellular metabolism, micro-PET offers a powerful method to visualize and quantify these effects non-invasively and longitudinally in living animal models. mdpi.comnih.gov For example, tracers like 18F-FDG could be used to measure changes in glucose metabolism within a tumor following this compound treatment, providing early evidence of therapeutic response. Other specialized tracers can be used to image cell death (apoptosis) directly. The high sensitivity and quantitative nature of micro-PET make it an ideal advanced analytical technique for elucidating the in vivo mechanisms of action of compounds like this compound in real-time.

Q & A

Basic Research Questions

Q. What experimental assays are recommended to assess Bufalin’s antiproliferative effects in vitro?

  • Methodological Answer : Use the MTT assay for initial viability screening (IC50 determination) and colony formation assays to evaluate long-term proliferation inhibition. For example, in glioma cells, 20 nM this compound reduced colony formation by 50% compared to controls . Dose-response curves (e.g., 0–200 nM) help identify non-cytotoxic ranges (10–100 nM) for functional studies .

Q. How can researchers confirm this compound-induced apoptosis mechanistically?

  • Methodological Answer : Combine Annexin V/7-AAD flow cytometry (quantify early/late apoptosis) with Western blotting for caspase-3 cleavage and PARP degradation. In colorectal cancer, this compound increased cleaved caspase-3 by 3-fold at 40 nM, confirming apoptosis via the intrinsic pathway . Mitochondrial assays (e.g., ΔΨm loss using JC-1 dye) further validate Bax/Bcl-2 ratio shifts .

Q. What standardized models are used to study this compound’s anti-metastatic effects?

  • Methodological Answer : Use Transwell assays for migration/invasion and gelatin zymography for MMP-2/9 activity. In bladder cancer, 50 nM this compound reduced MMP-9 activity by 60% and upregulated TIMP-1/2, tightening tight junctions via claudin downregulation .

Q. How to address variability in this compound’s efficacy across cancer cell lines?

  • Methodological Answer : Perform comparative studies with lineage-specific controls. For example, this compound (20 nM) inhibited neurosphere formation in glioma stem cells but showed weaker effects in pancreatic models, suggesting tissue-specific signaling dependencies . Always include positive controls (e.g., cisplatin for apoptosis).

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s signaling pathway activation?

  • Methodological Answer : Use pathway-specific inhibitors (e.g., XAV939 for Wnt/β-catenin) in combination studies. In gastric cancer, this compound + XAV939 synergistically reduced β-catenin by 70%, clarifying cross-talk between Wnt and PI3K/AKT . Meta-analysis of 474 studies (2000–2019) prioritizes PI3K/AKT and MAPK/JNK as consensus pathways .

Q. How to integrate multi-omics data for this compound target discovery?

  • Methodological Answer : Combine HuProt™ protein microarrays (identify 428 interactors) with RNA-seq for pathway enrichment. For example, this compound downregulated OCT4/SOX2 in glioma via miR-203 upregulation, validated by ChIP-seq and luciferase reporters . Use STRING or Cytoscape for PPI network analysis .

Q. What in vivo models best recapitulate this compound’s chemopreventive effects?

  • Methodological Answer : Use DSS-induced colitis and AOM-treated murine models. This compound (1 mg/kg) reduced colon tumor multiplicity by 50% in vivo, linked to PI3K/AKT suppression and GSK-3β activation . Include pharmacokinetic profiling to assess bioavailability limitations.

Q. How to optimize this compound combination therapies to overcome resistance?

  • Methodological Answer : Co-administer with Hedgehog inhibitors (e.g., cyclopamine) or autophagy modulators. In liver cancer, this compound + cyclopamine reduced tumor volume by 80% vs. monotherapy, per synergy index calculations . Use Chou-Talalay analysis for dose optimization.

Methodological Notes

  • Dosage Optimization : Start with 10 nM (non-cytotoxic) for functional assays and escalate to 200 nM for apoptosis studies .
  • Data Reproducibility : Include ≥3 biological replicates and validate findings in orthogonal models (e.g., 3D spheroids for invasion ).
  • Contradiction Management : Use systematic reviews to contextualize pathway-specific discrepancies (e.g., NF-κB vs. TGF-β dominance in inflammation ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufalin
Reactant of Route 2
Bufalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。